3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-5-2-6-14(11-13)18(22)19-15-7-3-8-16(12-15)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFIVXIORFANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Formation
The benzamide core is constructed via condensation of 3-methylbenzoic acid derivatives with aniline intermediates. A critical step involves activating the carboxylic acid group for nucleophilic attack. Patent data reveals that N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred coupling agents, facilitating amide bond formation in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. For example, reacting 3-methylbenzoyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline in THF with triethylamine as a base yields the target compound after 12–24 hours.
Intermediate Functionalization
Prior to amidation, the aniline intermediate 3-(2-oxopyrrolidin-1-yl)aniline must be synthesized. This is achieved through nucleophilic substitution of 3-nitroaniline with pyrrolidin-2-one under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)), followed by catalytic hydrogenation to reduce the nitro group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (>75%) are achieved in polar aprotic solvents like DMF or DCM, which stabilize transition states during amidation. Elevated temperatures (50–60°C) accelerate reaction kinetics but risk side product formation, necessitating careful monitoring.
Catalytic and Stoichiometric Considerations
Stoichiometric excess of the acyl chloride (1.2–1.5 equivalents) ensures complete conversion of the aniline derivative. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency by 15–20%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial protocols adopt continuous flow reactors to improve heat transfer and mixing efficiency. A patent describes a two-stage system where amidation and purification occur sequentially, reducing batch processing time by 40%.
Purification and Isolation
Crude product purification employs gradient elution chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis confirms purity ≥98%.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC-mediated amidation | DCC, DMAP, 3-methylbenzoyl chloride | DCM | 25 | 78 | 97 |
| EDC/HOBt coupling | EDC, HOBt, 3-methylbenzoic acid | DMF | 0–5 | 82 | 98 |
| Direct acyl chloride | 3-methylbenzoyl chloride, TEA | THF | 50 | 68 | 95 |
Table 1: Comparison of synthetic routes for 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of acyl chlorides to carboxylic acids is a common side reaction, mitigated by maintaining anhydrous conditions and using molecular sieves.
Scalability Limitations
Batch variability in large-scale reactions is addressed through automated reagent dosing systems and real-time HPLC monitoring.
Chemical Reactions Analysis
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Recent studies have indicated that compounds similar to 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit significant antidepressant and anxiolytic effects. For instance, research has shown that derivatives of this compound can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to improved mood and reduced anxiety levels in preclinical models .
Table 1: Summary of Antidepressant Effects
Pharmacological Applications
2.1 Potential as a Cancer Therapeutic
The compound has been investigated for its potential role as a cancer therapeutic agent. Its structural similarity to known anticancer drugs suggests that it may inhibit specific cellular pathways involved in tumor growth. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further development in oncology .
Table 2: Summary of Anticancer Activity
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| This compound | Induction of apoptosis | Various cancer cell lines | |
| AZD4877 (related compound) | Kinesin spindle protein inhibition | Solid tumors |
Molecular Biology Insights
3.1 Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies reveal that the compound exhibits high affinity for proteins involved in neuropharmacological pathways, suggesting its potential utility in treating neurological disorders .
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Implication |
|---|---|---|
| 7VOD | -9.5 | Strong interaction suggests potential therapeutic effects on anxiety disorders |
| 2C65 | -8.7 | Indicates potential for use in neuropharmacology and depression treatment |
Case Studies and Experimental Findings
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
- Case Study 1: A study demonstrated that a derivative exhibited significant anxiolytic effects in the elevated plus maze test, indicating its potential for treating anxiety disorders .
- Case Study 2: Another investigation into the anticancer properties revealed that the compound could effectively inhibit cell proliferation in vitro, warranting further exploration as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
- Structure : Differs in the substituent on the phenyl ring (2-trifluoromethyl vs. 3-(2-oxopyrrolidin-1-yl)).
- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the polar 2-oxopyrrolidinyl group. This compound is listed as a pesticide intermediate (mepronil analog) .
- Activity : Trifluoromethyl groups are common in agrochemicals for their resistance to enzymatic degradation .
N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide
3-(ethylamino)-5-(2-oxopyrrolidin-1-yl)benzamide (BACE-1 Inhibitor)
Table 1: Structural and Functional Comparison
Impact of Pyrrolidinone Derivatives
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Contains a 2,5-dioxopyrrolidinyl group, adding a second ketone compared to the target compound.
- Properties: Increased polarity may improve solubility but reduce membrane permeability.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structure: Combines chromenone and pyrazolopyrimidine moieties with a benzamide core.
- Activity : Fluorinated aromatic systems enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.37 g/mol
This compound features a benzamide core with a methyl group and a pyrrolidinone moiety, which may influence its biological interactions.
The biological activity of benzamide derivatives often involves their interaction with various biological targets, including enzymes and receptors. The mechanism of action for this compound may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that benzamide derivatives exhibit a range of biological activities. Below are some key findings related to the activity of this compound:
Anticancer Activity
Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer types, including breast and lung cancers. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Properties
Benzamides are also noted for their anti-inflammatory effects. Research has shown that certain derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : A study reported on the synthesis and evaluation of substituted benzamide analogs, which exhibited potent inhibitory activity against Kv1.3 channels, suggesting potential applications in autoimmune diseases .
- Mechanistic Studies : Another research highlighted how benzamide riboside (a related compound) downregulated dihydrofolate reductase (DHFR), demonstrating a novel approach to inhibit cell growth in resistant cancer cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide?
The synthesis typically involves a multi-step approach:
- Amide bond formation : Coupling 3-methylbenzoic acid derivatives with 3-(2-oxopyrrolidin-1-yl)aniline via activating agents like EDCl/HOBt or using coupling reagents in polar aprotic solvents (e.g., DMF) .
- Pyrrolidinone introduction : The 2-oxopyrrolidin-1-yl group can be introduced via cyclization of γ-aminobutyric acid derivatives or through nucleophilic substitution reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is used to isolate the final product .
Q. How is compound purity validated during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity with reverse-phase C18 columns and acetonitrile/water gradients.
- Spectroscopic Techniques : H/C NMR confirms structural integrity, while LC-MS detects impurities (<0.5% threshold) .
Q. What spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidinone carbonyl (δ ~170 ppm in C NMR) .
- FT-IR : Confirms amide C=O stretch (~1650 cm) and pyrrolidinone C=O (~1680 cm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/c space group for related benzamides) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets?
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs. The pyrrolidinone moiety may interact with catalytic lysines or ATP-binding pockets .
- QSAR Studies : Correlates substituent effects (e.g., methyl vs. halogen) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve discrepancies in biological assay data?
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent optimization : Replacing ethanol with DMI (1,3-dimethyl-2-imidazolidinone) improves solubility of aromatic intermediates .
- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl halide intermediates .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by controlling residence time .
Q. What in vitro models are suitable for evaluating neuroprotective potential?
Q. How to design SAR studies for this compound?
- Core modifications : Replace pyrrolidinone with piperidinone or morpholine to study ring size/rigidity effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to enhance metabolic stability .
- Bioisosteric replacements : Swap the amide with urea or sulfonamide groups to modulate solubility and target engagement .
Methodological Challenges
Q. How to address low solubility in biological assays?
Q. What analytical techniques troubleshoot inconsistent NMR data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
